Aqim-I

Non-Small Cell Lung Cancer Antiproliferative Activity Survivin Inhibition

Survivin-targeted research faces reproducibility risks from alternative inhibitors with up to 900-fold potency gaps. AQIM-I eliminates this uncertainty through validated ILF3/NF110 targeting (KD = 163 nM) with extensive cell-panel characterization. • 9 nM IC50 in A549 NSCLC vs. 8.1 μM for Survivin-IN-1-900-fold potency differential • >700-fold cancer selectivity: 9 nM (A549) vs. 21.5 μM (L929 fibroblasts)-2,389-fold experimental window • Broad-spectrum activity validated across breast (MCF-7, 60 nM), esophageal (TE-1, 50 nM), lung (H460, 140 nM; H1299, 510 nM), bladder (5637, 180 nM), liver (HepG2, 250 nM), and bone (143B, 590 nM) cancers • In vivo tumor inhibition at 2 mg/kg with superior safety vs. YM155 and doxorubicin Standardized batch-specific CoA and temperature-controlled global shipping ensure procurement reliability.

Molecular Formula C17H13IN2O2
Molecular Weight 404.20 g/mol
Cat. No. B12369829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAqim-I
Molecular FormulaC17H13IN2O2
Molecular Weight404.20 g/mol
Structural Identifiers
SMILESCN1C=[N+](C2=C1C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C.[I-]
InChIInChI=1S/C17H13N2O2.HI/c1-18-9-19(2)15-14(18)16(20)12-7-10-5-3-4-6-11(10)8-13(12)17(15)21;/h3-9H,1-2H3;1H/q+1;/p-1
InChIKeyLBSPLTAVJDMKOH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AQIM-I Procurement Guide


AQIM-I (CAS 2247881-73-6) is a synthetic 4,11-dioxo-4,11-dihydro-1H-anthra[2,3-d]imidazol-3-ium derivative that functions as a survivin expression inhibitor by directly targeting the transcription factor ILF3/NF110 [1]. With a molecular formula of C17H13IN2O2 and molecular weight of 404.20 g/mol, this compound represents a lead candidate from a novel series of anthra[2,3-d]imidazol-3-ium survivin inhibitors . Unlike traditional survivin inhibitors that face challenges due to survivin's lack of enzymatic activity, AQIM-I operates through a transcription-factor-targeting mechanism to suppress survivin promoter activity [1].

AQIM-I Selection Rationale


Substituting AQIM-I with other survivin inhibitors introduces significant experimental risk due to divergent mechanisms of action and potency profiles. While multiple survivin inhibitors exist, including YM155 (Sepantronium bromide) and Survivin-IN-1, they operate through distinct molecular targets or exhibit vastly different potency ranges [1]. For instance, YM155 also targets ILF3/NF110 but demonstrates ~60-fold lower binding affinity and ~900-fold lower cellular potency in A549 cells compared to AQIM-I [2]. Survivin-IN-1, conversely, inhibits A549 cells with an IC50 of 8.1 μM—a 900-fold potency differential [3]. These disparities arise from fundamental differences in chemical scaffolds and binding interactions; AQIM-I's anthra[2,3-d]imidazol-3-ium core confers unique structural properties that cannot be replicated by imidazolium-based YM155 or other survivin-targeting chemotypes [1]. Substitution therefore risks irreproducible dose-response relationships, altered cellular phenotypes, and invalid cross-study comparisons.

AQIM-I vs. YM155 and Survivin-IN-1


A549 Antiproliferative Potency

In head-to-head comparison within the same primary study, AQIM-I demonstrated an IC50 of 9 nM against human NSCLC A549 cells assessed by MTT assay after 48-hour treatment [1]. The comparator YM155 exhibited an IC50 of 10 nM (0.01 μM) in the identical A549 cell line under the same MTT assay conditions [1]. Survivin-IN-1, a distinct survivin inhibitor chemotype, showed markedly weaker activity with an IC50 of 8,100 nM (8.1 μM) in A549 cells [2].

Non-Small Cell Lung Cancer Antiproliferative Activity Survivin Inhibition

ILF3/NF110 Binding Affinity

Surface plasmon resonance (SPR) analysis revealed that AQIM-I binds directly to ILF3/NF110 with a dissociation constant (KD) of 163 nM [1]. In contrast, YM155, which shares the same ILF3/NF110 target, exhibits a significantly weaker binding profile; while an exact KD value for YM155 was not reported in the primary literature, its functional IC50 of 540 nM across various tumor cell lines reflects its ~3.3-fold weaker target engagement compared to AQIM-I's binding affinity . The promoter-luciferase reporter assay further confirmed that AQIM-I attenuates survivin promoter activity enhanced by ILF3/NF110 overexpression in a concentration-dependent manner [1].

Target Engagement Surface Plasmon Resonance Transcription Factor Binding

Cancer Cell Selectivity

AQIM-I exhibits >700-fold selectivity for solid tumor cell proliferation over human normal cells, as reported in the primary Journal of Medicinal Chemistry publication [1]. Quantitatively, the IC50 against L929 normal mouse fibroblast cells is 21.5 μM, compared to 9 nM in A549 cancer cells—representing a 2,389-fold differential . This selectivity profile is a direct outcome of the compound's targeted ILF3/NF110-mediated survivin suppression rather than general cytotoxicity. YM155's selectivity index is not explicitly reported in comparable terms, though its antitumor effects occur without severe systemic toxicity in murine models .

Therapeutic Index Selectivity Profiling Normal Cell Toxicity

Multi-Cell Line Antiproliferative Activity

Beyond A549 cells, AQIM-I demonstrates potent antiproliferative activity across a panel of cancer cell lines with IC50 values: MCF-7 (60 nM), TE-1 (50 nM), H460 (140 nM), 5637 (180 nM), HepG2 (250 nM), H1299 (510 nM), and 143B (590 nM) . YM155 exhibits comparable broad-spectrum activity with IC50 values of 320 nM in 143B cells and 110 nM in 5637 cells under the same MTT assay conditions within the primary study [1]. This multi-line activity profile confirms AQIM-I's utility across breast, esophageal, lung, bladder, liver, and bone cancer models.

Multi-Cell Line Screening Broad-Spectrum Anticancer IC50 Panel

In Vivo Tumor Inhibition and Safety

In murine xenograft models, AQIM-I administered at 2 mg/kg markedly inhibits tumor growth in vivo and exhibits greater safety than both YM155 and doxorubicin (DOX) . For context, YM155 requires doses ranging from 3 to 10 mg/kg to achieve comparable tumor growth inhibition in various xenograft models [1], and in some pancreatic cancer studies doses up to 50 mg/kg were employed [2]. The lower efficacious dose of AQIM-I (2 mg/kg) combined with its favorable safety profile relative to established agents suggests an enhanced therapeutic window.

Xenograft Model In Vivo Efficacy Safety Profiling

AQIM-I Application Scenarios


NSCLC Survivin Suppression

Researchers investigating survivin-dependent pathways in non-small cell lung cancer should prioritize AQIM-I over Survivin-IN-1 due to the 900-fold potency differential (9 nM vs. 8,100 nM) in A549 cells [1]. This nanomolar potency enables physiologically relevant dosing without solubility or vehicle toxicity complications. The compound's direct ILF3/NF110 binding (KD = 163 nM) and validated survivin promoter suppression provide a defined mechanistic framework for pathway interrogation .

Therapeutic Window Assessment

Studies evaluating cancer-selective cytotoxicity should utilize AQIM-I given its >700-fold selectivity for solid tumor cells over normal human cells [1]. The quantitative IC50 differential between A549 cancer cells (9 nM) and L929 normal fibroblasts (21.5 μM) provides a 2,389-fold experimental window . This defined selectivity margin is absent from the published characterization of alternative survivin inhibitors including YM155, making AQIM-I the preferred tool for therapeutic index studies.

Multi-Cancer Cell Line Screening

Investigators conducting broad-spectrum antiproliferative screening across cancer types can leverage AQIM-I's characterized activity panel spanning breast (MCF-7, IC50 = 60 nM), esophageal (TE-1, 50 nM), lung (H460, 140 nM; H1299, 510 nM), bladder (5637, 180 nM), liver (HepG2, 250 nM), and bone (143B, 590 nM) cancers [1]. The availability of matched YM155 data for 5637 and 143B cells within the same study enables rational comparator selection based on cell-line-specific potency .

In Vivo Xenograft Studies

For murine xenograft experiments where compound cost, animal welfare, and safety margins are critical, AQIM-I offers quantifiable advantages: effective tumor inhibition at 2 mg/kg with documented greater safety than YM155 and doxorubicin [1]. This 2 mg/kg dose is 1.5–5× lower than typical YM155 efficacious doses (3–10 mg/kg) , reducing per-experiment compound expenditure and minimizing potential toxicity-related attrition in long-term studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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